2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “5-oxo” indicates the presence of a carbonyl group (C=O) on the 5th carbon of the ring. The “2-(methoxymethyl)” suggests a methoxymethyl group attached to the 2nd carbon of the ring. Lastly, the “carboxylic acid” part implies the presence of a carboxylic acid group (-COOH).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl group and the carboxylic acid group could potentially introduce polarity to the molecule, affecting its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbonyl group is often involved in nucleophilic addition reactions, while the carboxylic acid group can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl 2-oxopyrrolidine-5-carboxylate", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper sulfate", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Methyl 2-oxopyrrolidine-5-carboxylate is reacted with methanol and sodium borohydride to form 2-(methoxymethyl)-5-oxopyrrolidine.", "Step 2: The resulting compound is then hydrolyzed with hydrochloric acid to form 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.", "Step 3: Sodium nitrite and copper sulfate are added to the reaction mixture to form a diazonium salt.", "Step 4: The diazonium salt is then treated with sodium carbonate and sodium bicarbonate to form the final product, 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.", "Step 5: The product is purified by recrystallization from water and drying under vacuum." ] } | |
CAS-Nummer |
2551117-92-9 |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-12-4-7(6(10)11)3-2-5(9)8-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
DDTUFYWEZOQHHS-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCC(=O)N1)C(=O)O |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.